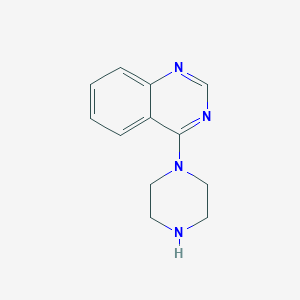

4-Piperazin-1-ylquinazoline

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-piperazin-1-ylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4/c1-2-4-11-10(3-1)12(15-9-14-11)16-7-5-13-6-8-16/h1-4,9,13H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLTHGJYCURVMAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=NC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10365399 | |

| Record name | 4-piperazin-1-ylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59215-41-7 | |

| Record name | 4-(1-Piperazinyl)quinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59215-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-piperazin-1-ylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1-Piperazinyl)quinazoline dihydrochloride dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies and Chemical Transformations of 4 Piperazin 1 Ylquinazoline

Established Synthetic Routes for the Quinazoline (B50416) Core

The construction of the fundamental 4-piperazin-1-ylquinazoline structure can be achieved through several reliable synthetic pathways.

Reaction of 2-chloroquinazoline (B1345744) with Phenylpiperazine

A common and direct method for synthesizing the this compound core involves the nucleophilic substitution reaction between a 2-chloroquinazoline derivative and a piperazine (B1678402) derivative. For instance, 4-Phenyl-2-(piperazin-1-yl)quinazoline can be synthesized by reacting 2-chloro-4-phenylquinazoline (B1364208) with phenylpiperazine. ambeed.com This reaction is typically carried out in a suitable solvent, such as dichloromethane, in the presence of a base like potassium carbonate to neutralize the hydrogen chloride generated during the reaction. The reaction generally proceeds at room temperature.

Palladium-Catalyzed Coupling of Quinazoline Core with Piperazine Moiety

Palladium-catalyzed cross-coupling reactions offer a versatile and efficient method for constructing the C-N bond between the quinazoline core and the piperazine moiety. nih.govmdpi.com The Suzuki cross-coupling reaction, a prominent example, can be employed to form complex quinazoline derivatives. mdpi.com This methodology often utilizes bromo-substituted quinazolines and a boronic acid derivative of the piperazine-containing fragment. The reaction is catalyzed by a palladium complex, such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2), in the presence of a base and sometimes a phase-transfer catalyst to facilitate the reaction between different phases. mdpi.com This approach allows for the synthesis of a wide range of substituted 4-piperazin-1-ylquinazolines with high yields. mdpi.com

Derivatization Strategies for this compound Analogs

To explore the structure-activity relationships and optimize the properties of this compound-based compounds, extensive derivatization is often performed.

Modifications at the Piperazine Ring

The piperazine ring of the this compound scaffold is a common site for chemical modification to modulate the compound's biological activity and physicochemical properties. researchgate.net

Acylation of the secondary amine in the piperazine ring is a widely used derivatization strategy. This can be achieved by reacting the this compound with various acylating agents, such as sulfonyl chlorides or acid chlorides, to introduce sulfonyl or carbonyl groups, respectively. researchgate.net The introduction of these groups can significantly impact the molecule's properties. For instance, acylation can enhance receptor binding affinity, although it may sometimes lead to a decrease in solubility. The specific nature of the acyl group can be varied to fine-tune the biological activity of the resulting analogs.

Table 1: Examples of Acylated this compound Analogs and their Synthetic Precursors

| Precursor Compound | Acylating Agent | Resulting Analog |

| This compound | Phenylsulfonyl chloride | 4-(4-(Phenylsulfonyl)piperazin-1-yl)quinazoline |

| This compound | Acetyl chloride | 4-(4-Acetylpiperazin-1-yl)quinazoline |

| This compound | Benzoyl chloride | 4-(4-Benzoylpiperazin-1-yl)quinazoline |

Alkylations

Alkylation of the exocyclic nitrogen (N-4) of the piperazine ring is a common strategy to introduce a variety of functional groups. This reaction typically involves the treatment of the parent this compound with a suitable alkyl halide or other electrophilic species. The basicity of the N-4 nitrogen facilitates its reaction as a nucleophile. Studies have shown that the introduction of bulky alkyl groups can be achieved, influencing the steric and electronic properties of the molecule. acs.org For example, N-ethyl piperazine derivatives have been synthesized as part of broader chemical libraries. researchgate.net The alkylation can also be achieved using reagents like dialkyl carbonates under specific conditions, such as microwave irradiation, which can offer efficient and high-yield synthetic routes. researchgate.net

A general scheme for this transformation involves reacting the piperazine-substituted quinazoline with an alkylating agent, often in the presence of a base to neutralize the acid formed during the reaction. nih.gov

Table 1: Examples of Alkylation Reactions

| Starting Material | Reagent | Product |

|---|---|---|

| 4-(Piperazin-1-yl)quinazoline | Ethyl iodide | 4-(4-Ethylpiperazin-1-yl)quinazoline |

Introduction of Substituted Phenylalkanoyl Chains

The introduction of phenylalkanoyl chains to the piperazine ring is another significant modification. This is typically achieved through an acylation reaction, where a phenylalkanoic acid or its corresponding acyl chloride is reacted with the N-4 nitrogen of the piperazinylquinazoline. This modification extends the molecular structure and introduces a flexible linker, which can be critical for interacting with biological targets.

A notable example is the synthesis of 4-amino-6,7-dimethoxy-2-[4-(5-[4-aminophenyl]pentanoyl)piperazin-1-yl]quinazoline. The synthesis involves coupling the appropriate phenylalkanoic acid with the piperazine moiety. The presence of the extended alkanoyl chain has been noted to improve properties such as membrane permeability.

Table 2: Phenylalkanoyl Chain Introduction

| Quinazoline Core | Acylating Agent | Resulting Compound Class |

|---|---|---|

| 2-(Piperazin-1-yl)quinazoline | Phenylalkanoyl chloride | 2-(4-Phenylalkanoylpiperazin-1-yl)quinazolines |

Substituent Variations on the Quinazoline Ring System

Modifying the quinazoline ring itself is a fundamental strategy for creating analogues with diverse characteristics. Substitutions at various positions of the fused ring system can dramatically alter the molecule's chemical nature.

Phenyl and Halogen Substitutions

Phenyl and halogen groups are common substituents introduced onto the quinazoline ring. The synthesis of 4-phenyl-2-(piperazin-1-yl)quinazoline, for instance, can be achieved by reacting 2-chloroquinazoline with phenylpiperazine. Conversely, halogenated derivatives, such as 4-chloro-2-(piperazin-1-yl)quinazolines, serve as important intermediates for further functionalization.

Halogen substituents like 2,4-dichloro and 2,6-dichloro groups have been successfully incorporated into the quinazoline framework, demonstrating the tolerance of the synthetic methods to these functionalities. rsc.org More complex structures, such as those containing a chlorophenyl group at position 2, have also been synthesized. For example, 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide highlights the possibility of multiple halogen substitutions. researchgate.net Furthermore, iodo-substituted quinazolines, like 4-chloro-6-iodo-2-(4-methoxyphenyl)quinazoline, are valuable precursors for cross-coupling reactions. researchgate.net

Methoxy (B1213986) Substitutions

Methoxy groups are frequently introduced onto the benzene (B151609) portion of the quinazoline ring, particularly at positions 6 and 7. These substitutions are present in many biologically evaluated quinazoline derivatives. The synthesis of these compounds often starts from correspondingly substituted anthranilic acid derivatives. For example, 6,7-dimethoxy-4-amino-2-(piperazin-1-yl)quinazoline is a key intermediate that can be prepared by reacting 6,7-dimethoxy-4-amino-2-chloroquinazoline with a piperazine derivative. acs.orggoogle.com

Trisubstituted derivatives, such as 6,7,8-trimethoxy-4-amino-2-(4-substituted piperazin-1-yl)quinazolines, have also been synthesized, indicating the flexibility of the synthetic routes. google.comgoogle.com The presence of these methoxy groups is a defining feature of compounds like 6,7-dimethoxy-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinazoline. ontosight.ai

Table 3: Common Methoxy Substitution Patterns

| Substitution Pattern | Example Compound |

|---|---|

| 6,7-Dimethoxy | 4-Amino-2-piperazin-1-yl-6,7-dimethoxy-quinazoline google.com |

| 6,7,8-Trimethoxy | 6,7,8-Trimethoxy-4-amino-2-(4-substituted piperazin-1-yl)quinazoline google.com |

Modifications at Positions 2, 6, and 8 of the Quinazoline Ring

Structure-activity relationship studies have identified positions 2, 6, and 8 of the quinazoline ring as critical for modulating biological activity. omicsonline.orgmdpi.comijrpr.com Position 2 is highly versatile, often bearing the piperazine group or other substituents like aryl or heteroaryl groups. rsc.org Modifications at positions 6 and 8 on the benzene ring are also common. For example, electrophilic substitution reactions, such as nitration using fuming nitric acid, preferentially occur at position 6, yielding 6-nitroquinazoline. nih.govscispace.com The general reactivity order for electrophilic substitution is reported as 8 > 6 > 5 > 7. nih.govscispace.com Alkyl groups, such as in 8-methyl-2-phenyl quinazolinone derivatives, have also been introduced at these positions. researchgate.net

Incorporation of Heterocyclic Rings at Position 3 of Quinazolin-4-ones

In the related quinazolin-4-one series, the nitrogen atom at position 3 is a key site for derivatization. The introduction of various heterocyclic moieties at this position has been shown to be a fruitful strategy for generating novel compounds. omicsonline.orgijrpr.com This is often achieved by reacting a 2-substituted benzoxazin-4-one with a primary amine that is part of a heterocyclic system.

A variety of five-membered heterocyclic rings, such as oxadiazoles (B1248032) and thiadiazoles, have been appended to the N-3 position. mdpi.com More complex fused systems can also be constructed. For example, reactions can lead to the formation of triazino[4,3-c]quinazolines and tetrazino[1,6-c]quinazolines, where the new heterocyclic ring is fused to the quinazolinone core via the N-3 position. scirp.org These syntheses expand the structural diversity of quinazoline-based compounds significantly. nih.gov

Chemical Reactivity and Reaction Mechanisms of this compound

The chemical reactivity of the this compound core is characterized by the interplay of the quinazoline ring system and the piperazine substituent. The quinazoline portion, a fused heterocycle containing two nitrogen atoms, influences the electron distribution and reactivity of the entire molecule. nih.gov The piperazine ring, a secondary amine, provides a site for various chemical modifications.

The this compound scaffold is susceptible to oxidation at several positions, depending on the reaction conditions and the oxidizing agents employed. The quinazoline ring itself can be oxidized. For instance, treatment of quinazoline with hydrogen peroxide in a dilute aqueous acid at room temperature can yield 3,4-dihydro-4-oxoquinazoline. nih.gov In an alkaline medium, potassium permanganate (B83412) (KMnO₄) can oxidize quinazoline to produce 3,4-dihydro-6,4-oxoquinazoline. nih.gov

For derivatives such as 4-phenyl-2-(piperazin-1-yl)quinazoline, oxidation can be achieved using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄). Similarly, the methoxy groups on substituted quinazolines are also prone to oxidation. The piperidine (B6355638) ring in related structures can undergo hepatic cytochrome P450-mediated oxidation. vulcanchem.com

| Oxidizing Agent | Reaction Conditions | Potential Product |

| Hydrogen Peroxide (H₂O₂) | Dilute aqueous acid, room temperature | 3,4-dihydro-4-oxoquinazoline nih.gov |

| Potassium Permanganate (KMnO₄) | Alkaline medium | 3,4-dihydro-6,4-oxoquinazoline nih.gov |

| Hydrogen Peroxide (H₂O₂) / Potassium Permanganate (KMnO₄) | Varies | Oxidation of the piperazine or other substituents |

Reduction of the quinazoline ring system can also be performed. Catalytic hydrogenation of quinazoline typically results in the formation of 3,4-dihydroquinazoline after the absorption of one molecule of hydrogen. nih.gov For substituted derivatives like 4-phenyl-2-(piperazin-1-yl)quinazoline, reduction reactions can be carried out using agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

| Reducing Agent | Potential Product |

| Catalytic Hydrogenation (H₂/catalyst) | 3,4-dihydroquinazoline nih.gov |

| Sodium Borohydride (NaBH₄) | Reduction of specific functional groups |

| Lithium Aluminum Hydride (LiAlH₄) | Reduction of specific functional groups |

The 4-position of the quinazoline ring is particularly susceptible to nucleophilic substitution. This reactivity is a cornerstone for the synthesis of a wide array of this compound derivatives. The reaction typically involves the displacement of a leaving group, such as a halogen (e.g., chlorine), at the 4-position by the piperazine nucleophile. vulcanchem.comvulcanchem.com This reaction is often facilitated by a base. smolecule.com

The piperazine moiety itself can undergo further nucleophilic substitution reactions, allowing for the introduction of various substituents onto the second nitrogen atom of the piperazine ring. For example, 2-aryl-4-(piperazin-1-yl)quinazoline intermediates can be coupled with carboxylic acids to form amide derivatives. scispace.com This versatility allows for the creation of extensive libraries of compounds for structure-activity relationship (SAR) studies. nih.gov

Examples of Nucleophilic Substitution:

Reaction of 4-chloro-7-fluoroquinazoline (B93429) with piperazine. vulcanchem.com

Displacement of a leaving group at the 4-position of the quinazoline using a piperidine precursor. vulcanchem.com

Coupling of 2-aryl-4-(piperazin-1-yl)quinazoline with carboxylic acids using a coupling reagent like HATU. scispace.com

Nitration is a known electrophilic substitution reaction for quinazoline, where the molecule reacts with fuming nitric acid in concentrated sulfuric acid to yield 6-nitroquinazoline. nih.gov The order of reactivity for electrophilic substitution is predicted to be at positions 8 > 6 > 5 > 7 > 4 > 2. nih.gov

Nucleophilic Substitution Reactions

Analytical Techniques for Characterization of this compound and Its Derivatives

The structural elucidation and confirmation of this compound and its derivatives rely on a combination of modern spectroscopic techniques.

NMR spectroscopy is an indispensable tool for the characterization of this compound derivatives. vulcanchem.comnih.gov Both ¹H NMR and ¹³C NMR provide detailed information about the molecular structure.

¹H NMR Spectroscopy: Proton NMR spectra are used to identify the substitution patterns on both the quinazoline core and the piperazine ring. Key diagnostic signals include:

Aromatic Protons: The protons on the quinazoline ring typically appear in the downfield region of the spectrum, usually between δ 7.0 and 9.0 ppm. researchgate.netresearchgate.netnih.gov The specific chemical shifts and coupling constants provide information about the substitution pattern on the benzene portion of the quinazoline ring.

Piperazine Protons: The methylene (B1212753) protons of the piperazine ring generally resonate as multiplets in the range of δ 2.5–4.0 ppm. nih.gov The integration of these signals confirms the presence of the piperazine moiety.

Substituent Protons: Protons of any additional substituents on the piperazine or quinazoline rings will have characteristic chemical shifts.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra provide information on all the carbon atoms within the molecule. nih.govawi.de This technique is crucial for confirming the carbon framework of the synthesized compounds. scispace.comresearchgate.net

Quinazoline Carbons: The carbon atoms of the quinazoline ring typically appear in the aromatic region of the spectrum (δ > 100 ppm).

Piperazine Carbons: The carbon atoms of the piperazine ring are observed in the aliphatic region of the spectrum.

Other Functional Groups: Carbonyl carbons in amide derivatives or other specific carbon environments can also be identified.

Typical ¹H NMR and ¹³C NMR Data Ranges for this compound Derivatives:

| Group | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

| Quinazoline Aromatic Protons | 7.0 - 9.0 researchgate.netresearchgate.netnih.gov | > 100 |

| Piperazine Methylene Protons | 2.5 - 4.0 nih.gov | Aliphatic Region |

The use of two-dimensional NMR techniques, such as HSQC and HMBC, can further aid in the complete assignment of all proton and carbon signals, providing unambiguous structural confirmation. awi.de

Mass Spectrometry (MS, HRMS)

Mass spectrometry (MS) is an indispensable analytical technique for the characterization of this compound and its derivatives. It provides crucial information regarding the compound's molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS), particularly with Electrospray Ionization (ESI), is frequently employed to confirm the identity of synthesized compounds by providing highly accurate mass measurements. frontiersin.orgfrontiersin.org

For quinazoline-piperazine derivatives, ESI-HRMS analysis typically determines the mass of the protonated molecule, [M+H]⁺. The measured mass is then compared to the calculated (calcd) theoretical mass, with close correlation confirming the elemental formula. frontiersin.orgfrontiersin.org For instance, in the analysis of various substituted 2-(4-benzylpiperazin-1-yl)quinazolines, the observed masses were found to be within a very narrow margin of the calculated values, demonstrating the technique's accuracy. frontiersin.orgfrontiersin.org

Tandem mass spectrometry (MS-MS) provides further structural information through controlled fragmentation of a selected precursor ion. For a related compound, 6,7-dimethoxy-2-piperazin-1-ylquinazolin-4-amine, the positive ionization mode MS-MS spectrum shows a base peak for the molecular ion [M+H]⁺ at m/z 290.1611. nih.gov Key fragment ions are observed at m/z 231.0877, 247.119, 221.1034, and 232.0955, which correspond to characteristic losses from the parent molecule. nih.gov The fragmentation of the core this compound structure is expected to involve the cleavage of the piperazine ring, a common fragmentation pathway for such compounds. researchgate.net The piperazine moiety itself can produce characteristic ions, such as the transition from m/z 87.1 to 44.1 observed in UPLC-ESI/MS/MS studies. researchgate.net

Table 1: Representative High-Resolution Mass Spectrometry (HRMS) Data for Substituted this compound Analogs

| Compound Name | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |

|---|---|---|---|---|

| 4-amino-6,7-dimethoxy-2-(4-(4-chlorobenzyl)piperazin-1-yl)quinazoline | C₂₁H₂₄ClN₅O₂ | 414.1697 | 414.1694 | frontiersin.orgfrontiersin.org |

| 4-amino-6,7-dimethoxy-2-(4-(4-bromobenzyl)piperazin-1-yl)quinazoline | C₂₁H₂₄BrN₅O₂ | 458.1192 | 458.1169 | frontiersin.orgfrontiersin.org |

| 4-amino-6,7-dimethoxy-2-(4-(4-benzoyl)piperazin-1-yl)quinazoline | C₂₁H₂₃N₅O₃ | 394.1879 | 394.1872 | frontiersin.org |

Infrared (IR) Spectroscopy

The key vibrational modes expected in the IR spectrum of this compound are detailed below:

N-H Stretch: The secondary amine in the piperazine ring will exhibit a stretching vibration, typically appearing as a weak to medium band in the region of 3350-3250 cm⁻¹.

Aromatic C-H Stretch: The C-H bonds on the quinazoline ring will produce absorption bands at frequencies slightly above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). vscht.cz

Aliphatic C-H Stretch: The CH₂ groups of the piperazine ring will show stretching vibrations just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹). researchgate.net

C=N and C=C Stretching: The double bonds within the quinazoline aromatic system will give rise to a series of medium to strong absorption bands in the 1620-1450 cm⁻¹ region. vscht.cz

C-N Stretching: The stretching vibrations of the carbon-nitrogen bonds, both within the quinazoline ring and connecting to the piperazine ring, are expected in the 1350-1200 cm⁻¹ range. researchgate.net

Table 2: Predicted Characteristic Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Piperazine N-H | Stretch | 3350 - 3250 | Weak to Medium |

| Aromatic C-H (Quinazoline) | Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H (Piperazine) | Stretch | 2950 - 2850 | Medium to Strong |

| C=N / C=C (Quinazoline) | Stretch | 1620 - 1450 | Medium to Strong |

Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purity Assessment

Chromatographic techniques are fundamental for both monitoring the progress of reactions that synthesize this compound and for assessing the purity of the final product.

Thin-Layer Chromatography (TLC) is a rapid and cost-effective method used to qualitatively track the conversion of reactants to products. umich.edu During synthesis, small aliquots of the reaction mixture are spotted onto a TLC plate alongside the starting materials. umich.edu The plate is developed in an appropriate solvent system (eluent), which is chosen to effectively separate the starting materials, intermediates, and the desired product based on their differing polarities and affinities for the stationary phase. umich.edu The disappearance of reactant spots and the appearance of the product spot, identified by its unique retention factor (Rf) value, indicate the progression of the reaction. Visualization is typically achieved using a UV lamp, as the quinazoline ring is UV-active.

High-Performance Liquid Chromatography (HPLC) is a more powerful technique used for both qualitative and quantitative analysis. frontiersin.org It offers superior separation and is the standard method for determining the final purity of the synthesized this compound. acs.orgnih.gov Reversed-phase HPLC is commonly employed, where the compound is passed through a nonpolar stationary phase (e.g., C18) with a polar mobile phase. nih.gov

HPLC methods can be used for at-line reaction monitoring to optimize conditions and improve yield. frontiersin.org For final purity analysis, a validated HPLC method provides precise quantification of the main compound and any impurities. nih.gov Detection is often performed using a UV detector set to a wavelength where the quinazoline chromophore absorbs strongly, or by coupling the HPLC system to a mass spectrometer (LC-MS) for definitive peak identification. researchgate.netnih.gov

Table 3: Typical High-Performance Liquid Chromatography (HPLC) Conditions for Analysis of Piperazine-Containing Compounds

| Parameter | Description | Example from Literature | Reference |

|---|---|---|---|

| Column | Reversed-phase, typically octadecylsilane (B103800) (C18) | InfinityLab Poroshell HPH-C18 | mdpi.com |

| Mobile Phase | A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile) | A: Water (5 mM Ammonium Formate, pH 8.0), B: Methanol | mdpi.com |

| Elution Mode | Gradient elution, where the mobile phase composition is changed over time to effectively separate compounds with different polarities | 0.0–2.7 min, 90% A; 2.7–3.0 min, 90–5% A; 3.1–11 min, 5% A | mdpi.com |

| Detector | UV-Vis Detector or Mass Spectrometer (MS) | Triple Quadrupole Mass Spectrometer (QQQ) | mdpi.com |

| Flow Rate | Typically 0.2 - 1.0 mL/min | 0.25 mL/min | mdpi.com |

Iii. Pharmacological Activities and Biological Mechanisms of Action

Anticonvulsant Effects

Derivatives of the quinazoline (B50416) nucleus, including those with a piperazine (B1678402) moiety, have shown notable anticonvulsant properties. The foundational discovery of methaqualone as a sedative-hypnotic spurred further research into quinazolin-4(3H)-one derivatives for new anticonvulsant drugs with fewer side effects. nih.gov The anticonvulsant activity is often attributed to the ability to bind to the noncompetitive site of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors or to act as positive allosteric modulators of the GABA-A receptor. nih.govmdpi.com

Studies on various substituted quinazolin-4(3H)-one derivatives have demonstrated significant anticonvulsant activity in preclinical models, such as the pentylenetetrazole (PTZ)-induced seizure and maximal electroshock (MES) tests in mice. mdpi.comnih.govtandfonline.com For instance, a series of 3-substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-ones showed that several compounds exhibited significant anticonvulsant activity compared to the standard drug diazepam. nih.govscilit.com Specifically, compounds with aryl substitutions on the piperazine ring attached to a 4-chloroquinazoline (B184009) core demonstrated protection against PTZ-induced seizures. researchgate.net The lipophilicity of the compounds appears to play a role in their efficacy, with more lipophilic derivatives often showing better penetrability through biological membranes to reach their central nervous system targets. mdpi.com

Anticonvulsant Activity of Quinazoline Derivatives

| Compound Type | Test Model | Key Findings | Reference |

|---|---|---|---|

| 2,3-disubstituted quinazolin-4(3H)-one derivatives | Pentylenetetrazole (PTZ)-induced seizures in mice | Most compounds showed anticonvulsant properties, with protection levels ranging from 16.67% to 100%. Compound 8b (p-CN-C6H4- substituent) was most potent. | mdpi.com |

| 3-substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-ones | Not specified | Compounds 4b, 7b-f, 8a, and 9b exhibited significant anticonvulsant activity compared to diazepam. | nih.govscilit.com |

| Fluorinated quinazolines (5a–j) | Subcutaneous pentylenetetrazole (scPTZ) and Maximal electroshock (MES) tests | Several derivatives showed potent activity with low neurotoxicity. | nih.gov |

| Thiazolo quinazoline derivatives | MES and scPTZ tests in mice | Compound 5d (with a 4-fluoro benzylidine substituent) was the most potent anticonvulsant. | tandfonline.com |

| Substituted 4-chloro-2-(4-piperazin-1-yl) quinazolines | scPTZ induced seizures | Aryl substituted piperazines exhibited better protection. | researchgate.net |

Anti-inflammatory Properties

The 4-piperazin-1-ylquinazoline scaffold is present in numerous compounds with significant anti-inflammatory activity. nih.govmdpi.com The mechanism often involves the inhibition of key inflammatory mediators and pathways. For instance, some quinazoline derivatives have been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. ontosight.ai

Research has demonstrated that novel quinazoline-4(3H)-one-2-carbothioamide derivatives can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophage cells. rsc.org Computational modeling suggests these compounds act as potent inhibitors of Toll-like receptor 4 (TLR4) signaling. rsc.org Other quinazolinone derivatives have been found to inhibit the COX-2 enzyme, a key target for non-steroidal anti-inflammatory drugs (NSAIDs). ekb.eg The substitution pattern at the 2nd and 3rd positions of the quinazolinone nucleus significantly influences this anti-inflammatory activity. ekb.egtsijournals.com

In studies using the carrageenan-induced rat paw edema model, a standard test for acute inflammation, various quinazolinone derivatives have demonstrated potent activity, in some cases comparable to the reference drug indomethacin. ekb.egtsijournals.com

Anti-inflammatory Activity of Quinazoline Derivatives

| Compound Type | Mechanism/Test Model | Key Findings | Reference |

|---|---|---|---|

| Quinazoline-4(3H)-one-2-carbothioamide derivatives | Inhibition of NO production in LPS-activated RAW 264.7 macrophage cells | Compounds with halogen substituents (4-Cl, 4-Br, 4-CF3) showed potent activity, acting as inhibitors of TLR4 signaling. | rsc.org |

| 6-iodo-2-phenyl-quinazolin-4(3H)-one derivatives | Carrageenan-induced rat paw edema; COX-2 inhibition (docking) | Several derivatives showed potent anti-inflammatory activity, with strong binding affinity for the COX-2 enzyme. | ekb.eg |

| Pyrazolo[1,5-a]quinazoline derivatives | Inhibition of LPS-induced NF-κB transcriptional activity | Identified compounds with anti-inflammatory activity, potentially acting as ligands for MAPKs (ERK2, p38α, JNK3). | mdpi.com |

| 3-[2′-(2′′-(p-chlorophenyl)-4′′-oxo-1′′,3′′-thiazolidin-3′′-yl)phenyl]-2-methyl-6-bromo quinazolin-4-one | Carrageenan-induced rat paw edema | Showed the best anti-inflammatory activity (32.5% inhibition) among the tested series. | nih.gov |

Antimicrobial Activities

The combination of the quinazoline and piperazine moieties has yielded compounds with a broad spectrum of antimicrobial activities. The piperazine ring, in particular, can enhance water solubility and target affinity, making it a valuable component in the design of new antimicrobial agents. mdpi.comnih.gov

Derivatives of this compound have emerged as a promising class of agents against Mycobacterium tuberculosis. rsc.org The hybridization of quinazolinone, piperazine, and other pharmacologically active moieties like isoniazid (B1672263) has led to compounds with excellent antitubercular activity against the H37Rv strain of M. tuberculosis. researchgate.net

Structure-activity relationship studies on N-[4-(piperazin-1-yl)phenyl]cinnamamide derivatives revealed that compounds with a trifluoromethyl substitution exhibited good antitubercular activity, with a Minimum Inhibitory Concentration (MIC) of 3.125 µg/mL. researchgate.netnih.gov In another study, a library of piperazine-linked quinazoline derivatives was synthesized, and several compounds showed potent anti-mycobacterial activity with MIC values as low as 2 µg/mL. rsc.org

Antitubercular Activity of Piperazine-Quinazoline Derivatives

| Compound Type | Target Organism | MIC (μg/mL) | Reference |

|---|---|---|---|

| 2-(4-substituted-piperazinyl-methyl)-3-(N-isonicotinamide-yl)-quinazoline-4-one | Mycobacterium tuberculosis H37Rv | Excellent activity reported for compounds 4f, 4h, 4l. | researchgate.net |

| N-[4-(piperazin-1-yl)phenyl]cinnamamide derivative (11g) | Mycobacterium tuberculosis H37Rv | 3.125 | researchgate.netnih.gov |

| Piperazine linked quinazoline derivatives (8f) | Mycobacterium tuberculosis | 2 | rsc.org |

| Piperazine linked quinazoline derivatives (8n) | Mycobacterium tuberculosis | 4 | rsc.org |

| 4-carbonyl piperazine substituted 1,3-benzothiazin-4-one (8h) | Mycobacterium tuberculosis H37Ra | 0.008 µM | nih.gov |

Quinoline-piperazine hybrids have attracted significant attention for their activity against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov A series of novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide derivatives were evaluated for their in vitro antibacterial activity, with some compounds showing potential. researchgate.net

Studies on 4-piperazinylquinoline hybrids showed promising activity against Staphylococcus aureus (Gram-positive) and Pseudomonas aeruginosa (Gram-negative), with MIC values in the range of 3.9–7.8 μM. nih.gov However, in some series, the activity was selective. For example, one set of 4-piperazinylquinolines was potent against S. aureus (MIC 10 μM) but showed no significant activity against P. aeruginosa, possibly due to differences in the bacterial membrane composition. nih.gov The unique antibacterial mechanism of some pleuromutilin (B8085454) derivatives containing a piperazine moiety involves binding to the bacterial peptidyl transferase center, which can reduce cross-resistance with other antibiotics. mdpi.com

Antibacterial Activity of Piperazine-Quinazoline Derivatives

| Compound Type | Bacterial Strain | Activity/MIC | Reference |

|---|---|---|---|

| 4-piperazinylquinoline hybrids (1a,b) | S. aureus, P. aeruginosa, B. subtilis, E. coli | 3.9–7.8 μM | nih.gov |

| 4-piperazinylquinoline hybrid (5k) | S. aureus | 10 μM | nih.gov |

| 4-piperazinylquinoline hybrid (5k) | P. aeruginosa | No significant activity | nih.gov |

| N,N′-disubstituted piperazines (2–10) | Gram-negative strains (esp. E. coli) | Significant activity | mdpi.com |

| NPDM (pleuromutilin derivative) | Methicillin-resistant S. aureus (MRSA) | Potent bactericidal agent | mdpi.com |

The quinazoline scaffold is also a component of compounds with notable antifungal properties. researchgate.net Synthesized derivatives have been tested against a variety of fungal strains, including Candida albicans, Microsporum gypseum, and Trichophyton rubrum. researchgate.netbiomedpharmajournal.org

A series of 2-(4-substituted-piperazinyl-methyl)-3-(N-isonicotinamide-yl)-quinazoline-4-one derivatives were evaluated, and some compounds showed potential antifungal activity. researchgate.net In another study, new piperidine-4-carbohydrazide (B1297472) derivatives bearing a quinazolinyl moiety demonstrated excellent inhibition against the agricultural fungus Rhizoctonia solani, with EC50 values (0.83 and 0.88 µg/mL) superior to the commercial fungicides Chlorothalonil and Boscalid. nih.gov The mechanism for these specific compounds was found to be the inhibition of succinate (B1194679) dehydrogenase (SDH), a critical enzyme in fungal respiration. nih.gov

Antifungal Activity of Piperazine-Quinazoline Derivatives

| Compound Type | Fungal Strain | Activity (EC50/MIC) | Reference |

|---|---|---|---|

| Piperidine-4-carbohydrazide derivatives with quinazolinyl moiety (A13) | Rhizoctonia solani | EC50: 0.83 μg/mL | nih.gov |

| Piperidine-4-carbohydrazide derivatives with quinazolinyl moiety (A41) | Rhizoctonia solani | EC50: 0.88 μg/mL | nih.gov |

| Piperidine-4-carbohydrazide derivatives with quinazolinyl moiety (A13) | Verticillium dahliae | EC50: 1.12 μg/mL | nih.gov |

| N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide | Two fungal strains | Some compounds showed potential activity. | researchgate.net |

Antibacterial Activity (Gram-positive and Gram-negative bacteria)

Antiviral Activities

Derivatives of the quinazoline scaffold, particularly those incorporating a piperazine moiety, have demonstrated significant potential as antiviral agents. Research has highlighted their efficacy against flaviviruses like Zika virus (ZIKV) and Dengue virus (DENV).

Certain quinazolinone compounds have been identified as potent inhibitors of ZIKV replication. nih.gov For instance, a derivative featuring a piperidin-1-yl group at the R6 position was found to inhibit ZIKV replication by ≥99.9% at a concentration of 10 μM and by 90% at 1 μM. nih.gov Another potent compound, substituted with a morpholin-4-yl group, also inhibited ZIKV replication by 99.9% at 10 μM. nih.gov The structure-activity relationship (SAR) studies suggest that the nature of the substituent on the piperazine ring is crucial for activity and toxicity. For example, the presence of a basic nitrogen atom at the 4-position of the piperazine ring was associated with cytotoxicity in some derivatives. nih.gov The piperazine heterocycle is a common feature in many FDA-approved drugs for various viral infections, underscoring its pharmacological importance. uantwerpen.be

The table below summarizes the anti-ZIKV activity of selected quinazolinone derivatives, illustrating the impact of different substitutions on their inhibitory potential. nih.gov

| Compound ID | R² Substituent | R⁶ Substituent | % ZIKV Inhibition (at 10 µM) | % ZIKV Inhibition (at 1 µM) | Cytotoxicity |

| 1 | 6-methoxy-pyridin-2-yl | H | - | 68% | Not specified |

| 22 | 6-methoxy-pyridin-2-yl | piperidin-1-yl | ≥99.9% | 90% | Not cytotoxic |

| 25 | 6-methoxy-pyridin-2-yl | 4-hydroxy-piperazin-1-yl | - | - | Cytotoxic |

| 26 | 6-methoxy-pyridin-2-yl | 4-methyl-piperazin-1-yl | - | - | Cytotoxic |

| 27 | 6-methoxy-pyridin-2-yl | morpholin-4-yl | ≥99.9% | 90% | Not cytotoxic |

| 38 | 2-naphthyl | H | 99.7% | - | Not specified |

| 39 | 3,5-dimethoxyphenyl | H | 96.8% | - | Not specified |

Data sourced from a study on the antiviral activity of quinazolinone compounds against Zika virus. nih.gov

Antimalarial Activity

The quinazoline and quinoline (B57606) scaffolds featuring a piperazine ring are prominent in the development of new antimalarial agents, particularly in response to the emergence of drug-resistant strains of Plasmodium falciparum. tandfonline.comacs.org

A series of 4-aminoquinoline-pyrimidine hybrids connected via a piperazine linker has shown potent in vitro antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum, with most compounds displaying IC₅₀ values below 1 µM. acs.org Similarly, hybrid compounds combining chloroquine (B1663885) and primaquine (B1584692) through a piperazine linker have demonstrated significant activity against the liver stages of P. berghei. acs.org The development of piperazine-containing 4(1H)-quinolones has also yielded compounds that are curative in the conventional Thompson test and show activity against the liver stages of the parasite. tandfonline.com

Research into 4-(7-chloroquinolin-4-yl) piperazin-1-yl derivatives has also yielded compounds with antimalarial activity, though they were found to be less effective than quinine (B1679958) in one study. acs.org The table below presents the in vitro antimalarial activity of selected hybrid compounds.

| Compound Class | Target Strain(s) | Key Findings |

| 4-Aminoquinoline-pyrimidine hybrids | P. falciparum (chloroquine-sensitive & resistant) | Most compounds showed IC₅₀ values < 1 µM. acs.org |

| Primaquine-chloroquine hybrids | P. berghei (liver stage) | Significant reduction in parasite concentration compared to free primaquine. acs.org |

| Piperazine-containing 4(1H)-quinolones | Plasmodium species | Curative in Thompson test and active against liver stages. tandfonline.com |

| 4-(7-chloroquinolin-4-yl) piperazin-1-yl derivatives | P. falciparum (NF54, chloroquine-sensitive) | Exhibited antimalarial activity with IC₅₀ values ranging from 1.42-19.62μM. acs.org |

Antitoxoplasmosis Activity

The quinazolinone scaffold, particularly when combined with a piperazine ring, has been identified as a promising framework for developing novel agents against Toxoplasma gondii, the parasite responsible for toxoplasmosis. acs.orgacs.org

A series of 2-(piperazin-1-yl)quinazolin-4(3H)-one derivatives were synthesized and evaluated for their in vitro activity against T. gondii. acs.org Many of these compounds demonstrated moderate to good effectiveness, with IC₅₀ values ranging from 5.94 to 102.2 μM. acs.org Two compounds, designated as 11 and 18 , were particularly potent, with IC₅₀ values of 6.33 μM and 5.94 μM, respectively. acs.org These compounds were also found to significantly reduce the parasitic load in a murine model of acute toxoplasmosis and extend the survival time of the infected subjects. acs.org Further investigation showed that compound 11 inhibits both the invasion and replication of the parasite. acs.org The structure-activity relationship studies indicated that the substituent at the N-3 position of the quinazolin-4(3H)-one core is important for anti-T. gondii activity. acs.org

| Compound ID | Description | In Vitro IC₅₀ (µM) | In Vivo Effect |

| 11 | 2-(piperazin-1-yl)quinazolin-4(3H)-one derivative | 6.33 | Significantly diminished parasitic load and extended survival duration in mice. acs.org |

| 18 | 2-(piperazin-1-yl)quinazolin-4(3H)-one derivative | 5.94 | Significantly diminished parasitic load and extended survival duration in mice. acs.org |

| 8w | Diaryl ether moiety at piperazine side chain | 4 | Good efficacy to inhibit T. gondii. researchgate.net |

| 8x | Diaryl ether moiety at piperazine side chain | 3 | Good efficacy to inhibit T. gondii. researchgate.net |

Data sourced from studies on quinazolinone derivatives against Toxoplasma gondii. acs.orgresearchgate.net

Receptor Binding and Modulation

G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are the target of a significant percentage of approved drugs. mdpi.com They are involved in transducing signals from a wide array of stimuli, including neurotransmitters, hormones, and peptides. mdpi.com The activation of a GPCR initiates a signaling cascade, typically involving the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the heterotrimeric G-protein complex and subsequent modulation of downstream effectors like adenylyl cyclase or phospholipase C. mdpi.com

The quinazoline scaffold is a component of compounds known to interact with GPCRs. For instance, certain derivatives act as antagonists for specific serotonin (B10506) receptors, such as the 5-HT₆ and 5-HT₇ receptors, which are themselves GPCRs. Furthermore, allosteric modulators for the cannabinoid 1 (CB1) receptor, a well-studied GPCR, have been developed, demonstrating the potential for fine-tuning receptor activity without directly competing with the endogenous ligand. The sigma-1 receptor, which shows affinity for piperazine-containing ligands, has been suggested to have links to G-proteins, although this is not universally accepted.

Ion channels, which are pore-forming membrane proteins that allow ions to pass through the channel pore, are critical for a wide range of physiological processes. Compounds with a this compound core can modulate the activity of these channels.

Research has shown that certain flavonoids can modulate various types of potassium channels, which are crucial for setting the cell membrane potential and regulating neuronal excitability. While not directly quinazoline derivatives, this highlights the potential for heterocyclic compounds to interact with these targets. More directly, research into correctors for the cystic fibrosis transmembrane conductance regulator (CFTR), a chloride ion channel, has involved small molecules that include the quinazoline scaffold. Additionally, studies on pentameric ligand-gated ion channels (pLGICs), such as the 5-HT₃ receptor, have elucidated allosteric binding sites in the channel's vestibule where modulators can bind to either enhance (positive allosteric modulator, PAM) or diminish (negative allosteric modulator, NAM) the channel's response to an agonist.

Sigma receptors, particularly the sigma-1 receptor (σ₁R), are unique intracellular chaperone proteins located at the endoplasmic reticulum. They are implicated in a variety of cellular functions and pathological conditions, including cancer, neurodegenerative diseases, and addiction.

The σ₁R is a target for ligands containing a basic nitrogen atom, a feature present in the piperazine ring, and two hydrophobic moieties. Compounds with a this compound structure fit this pharmacophore model. The σ₁R has been shown to modulate calcium signaling and interact with other proteins, including voltage-gated potassium channels. Ligands that bind to σ₁R can have various effects; for example, σ₁R antagonists can potentiate opioid-induced analgesia, while agonists can attenuate it. The receptor is also overexpressed in many types of cancer cells, and σ₁R ligands have been shown to reduce cancer cell proliferation.

The affinity of various ligands for the sigma-1 receptor is typically determined through radioligand binding assays, often using [³H]-Pentazocine.

5-HT7 Receptor Antagonism

The 5-HT7 receptor, a G protein-coupled receptor (GPCR), is activated by the neurotransmitter serotonin and is implicated in various central nervous system functions, including learning, memory, and mood regulation. plos.orgwikipedia.org Pharmacological blockade of this receptor has been investigated as a potential therapeutic strategy for depression and cognitive deficits associated with schizophrenia. plos.orgnih.gov

Derivatives of the this compound scaffold have been explored for their potential as 5-HT7 receptor antagonists. Structure-activity relationship (SAR) studies have been conducted to understand the structural requirements for potent binding to this receptor. nih.gov For instance, a series of piperazin-1-yl substituted unfused heterobiaryls, including quinazoline derivatives, were synthesized and evaluated for their 5-HT7 receptor binding affinity. nih.gov

In one study, the replacement of a pyrimidine (B1678525) core with a quinazoline moiety was investigated. nih.gov The piperazine moiety is often a crucial element for high affinity to the 5-HT7 receptor in this class of compounds. nih.gov The nature of the substituent on the piperazine ring and the substitution pattern on the quinazoline core significantly influence the binding affinity. For example, certain substitutions can lead to compounds with high affinity for the 5-HT7 receptor. sci-hub.seresearchgate.net

Selected quinazoline derivatives with high 5-HT7 receptor affinity have been further evaluated in functional assays. mdpi.com These compounds have been shown to act as antagonists, dose-dependently inhibiting the production of cyclic AMP (cAMP) induced by 5-carboxamidotryptamine (B1209777) (5-CT), a known 5-HT7 receptor agonist, in cells expressing the receptor. mdpi.com The antagonistic activity of these compounds suggests their potential to modulate serotonergic signaling in the brain. plos.org

Table 1: 5-HT7 Receptor Binding Affinities of Selected Quinazoline Derivatives

| Compound | Modification | 5-HT7R Kᵢ (nM) |

|---|---|---|

| Reference Compound | 4-(3-furyl)-2-(4-methylpiperazin-1-yl)pyrimidine | - |

| Derivative 1 | Quinazoline core | Varies |

| Derivative 2 | N-substituted piperazine | Varies |

| Derivative 3 | Substituted quinazoline ring | Varies |

This table is for illustrative purposes and specific Kᵢ values would be dependent on the exact chemical structures of the derivatives.

It is important to note that while some quinazoline derivatives show high affinity and antagonism at the 5-HT7 receptor, their selectivity over other serotonin receptors (e.g., 5-HT1A, 5-HT2A, 5-HT6) and other receptors like dopamine (B1211576) D2 can vary. mdpi.com Achieving high selectivity is a key challenge in the development of drugs targeting the 5-HT7 receptor. sci-hub.se

Enzyme Inhibition (General)

The this compound scaffold is a versatile structure that has been incorporated into inhibitors of various enzymes. The quinazoline ring system itself is found in compounds that exhibit a broad range of enzyme inhibitory activities. mdpi.commdpi.com

One significant area of investigation is the inhibition of protein kinases. For example, derivatives of 4-piperazin-1-yl-quinazoline have been identified as potent and selective inhibitors of the platelet-derived growth factor receptor (PDGFR) phosphorylation. nih.gov These compounds act as kinase inhibitors by binding to the ATP-binding site of the enzyme, thereby preventing its activation and disrupting downstream signaling pathways involved in cell growth and proliferation. nih.gov

Quinazoline derivatives have also been evaluated for their inhibitory activity against other enzymes, including:

Phosphodiesterase 7 (PDE7): Thioxoquinazoline derivatives have shown potent in vitro inhibition of PDE7A1. researchgate.net PDE7 inhibitors are being explored as potential therapeutic agents for neuroinflammatory and neurodegenerative diseases. researchgate.netnih.gov

Tyrosinase: Certain quinazolinone derivatives have been identified as inhibitors of mushroom tyrosinase, with some exhibiting a mixed-type inhibition mechanism. mdpi.com

Cholinesterases: Some quinazoline derivatives have demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov

Xanthine (B1682287) Oxidase: Quinazolin-2,4,6-triamine derivatives have been synthesized and shown to be potent inhibitors of bovine xanthine oxidase (bXO). bohrium.com

VEGFR-2 Tyrosine Kinase: Novel 4-(piperazin-1-yl)quinolin-2(1H)-one derivatives bearing thiazole (B1198619) moieties have shown antiproliferative activity through the inhibition of VEGFR-2-TK. nih.gov

Table 2: Enzyme Inhibitory Activity of Selected Quinazoline Derivatives

| Compound Class | Target Enzyme | IC₅₀ / Inhibition |

|---|---|---|

| 4-Piperazin-1-yl-quinazoline derivatives | PDGFR | Potent inhibition nih.gov |

| Thioxoquinazolines | PDE7A1 | Potent in vitro inhibition researchgate.net |

| Quinazolinone derivatives | Mushroom Tyrosinase | IC₅₀ = 103 ± 2 μM (for one derivative) mdpi.com |

| 6-chloro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | B. cereus SMase | IC₅₀ = 6.43 µM nih.gov |

| Quinazolin-2,4,6-triamine derivatives | Bovine Xanthine Oxidase | IC₅₀ = 1.56 μM (for one derivative) bohrium.com |

IC₅₀ values are specific to the tested compounds and conditions and serve as examples of the inhibitory potential of the quinazoline scaffold.

The inhibitory activity and selectivity of these compounds are highly dependent on the specific substitutions on both the quinazoline and piperazine rings. nih.gov Structure-activity relationship studies are crucial for optimizing the potency and selectivity of these enzyme inhibitors. nih.gov

Neuroprotection

The neuroprotective effects of compounds containing the quinazoline scaffold have been a subject of significant research. ontosight.ai These compounds have shown promise in preclinical models of neurodegenerative diseases like Parkinson's and Alzheimer's disease. ontosight.airesearchgate.net The mechanisms underlying their neuroprotective actions are often multifaceted.

One of the key mechanisms is the inhibition of phosphodiesterase 7 (PDE7). nih.gov PDE7 inhibitors with a quinazoline structure have been shown to be potent anti-inflammatory and neuroprotective agents in primary cultures of neural cells. nih.gov Administration of a PDE7 inhibitor, 3-phenyl-2,4-dithioxo-1,2,3,4-tetrahydroquinazoline, has been demonstrated to ameliorate brain damage and improve behavioral outcomes in an experimental stroke model. nih.gov

Furthermore, certain quinazolinone alkaloids and their synthetic derivatives have demonstrated neuroprotective capacity in cellular models of neurotoxicity. mdpi.comflemingcollege.ca For instance, in a study using human neuroblastoma cells damaged by rotenone, several quinazolinone-containing indole (B1671886) alkaloids showed significant protection against cell death. mdpi.comflemingcollege.ca

The neuroprotective effects of quinazoline derivatives are also linked to their ability to modulate other biological targets. For example, some analogs of terazosin, which contains a quinazoline core, have been shown to activate phosphoglycerate kinase 1 (Pgk1), leading to enhanced glycolysis, increased ATP production, and a reduction in reactive oxygen species (ROS) levels, thereby protecting neuronal cells. researchgate.net

In the context of Alzheimer's disease, quinazoline derivatives have been investigated for their ability to inhibit the aggregation of β-amyloid (Aβ) peptides, a key pathological hallmark of the disease. mdpi.com Specific 2,4-diaminoquinazolines have been identified as potent inhibitors of Aβ aggregation. mdpi.com Additionally, some quinazoline compounds possess antioxidant properties, which can mitigate oxidative stress, a contributor to neuronal damage in neurodegenerative disorders. mdpi.com

Table 3: Neuroprotective Mechanisms of Quinazoline Derivatives

| Mechanism | Example Compound Class | Observed Effect |

|---|---|---|

| PDE7 Inhibition | Quinazoline-type PDE7 inhibitors | Anti-inflammatory and neuroprotective in neural cells nih.gov |

| Modulation of Rotenone-induced Toxicity | Quinazolinone alkaloids | Protection of neuroblastoma cells from cell death mdpi.comflemingcollege.ca |

| Pgk1 Activation | Terazosin analogs | Increased ATP production and reduced ROS levels researchgate.net |

| Inhibition of Aβ Aggregation | 2,4-Diaminoquinazolines | Inhibition of Aβ40 and Aβ42 aggregation mdpi.com |

| Antioxidant Activity | 2,3-disubstituted quinazolinone derivatives | Mitigation of oxidative stress mdpi.com |

These findings highlight the potential of the this compound scaffold and related quinazoline structures as a foundation for the development of novel neuroprotective agents targeting various pathways involved in neuronal cell death and dysfunction.

Iv. Structure Activity Relationship Sar Studies of 4 Piperazin 1 Ylquinazoline Derivatives

Influence of Substituents on the Piperazine (B1678402) Ring

Impact of Acylation (Sulfonyl, Carbonyl) on Receptor Binding and Solubility

Acylation of the piperazine nitrogen with sulfonyl or carbonyl groups is a common strategy to modulate the properties of 4-piperazin-1-ylquinazoline derivatives. Generally, acylation tends to enhance the compound's binding affinity for its target receptors. For instance, the introduction of an acyl group can lead to a consistent increase in affinity, a phenomenon that appears to be modulated by the steric bulk of the substituent. acs.org Optimal affinity is often achieved when planar rings or mono- or di-substituted methylene (B1212753) units are positioned alpha to the carbonyl group. acs.org

However, this enhancement in receptor binding often comes at the cost of reduced solubility. This trade-off between binding affinity and solubility is a critical consideration in drug design, as poor solubility can hinder a compound's bioavailability and therapeutic efficacy. A notable example is seen in derivatives where double acylation of both the piperazine N4 and the 4-amino group leads to a loss of affinity. acs.org

Halogen-substituted sulfonamides have been shown to exhibit relatively high affinity for σ1 receptors and low affinity for σ2 receptors. nih.gov

Table 1: Effect of Piperazine Acylation on Receptor Affinity

| Compound Modification | Receptor Affinity | Solubility | Reference |

|---|---|---|---|

| Acylation (general) | Enhanced | Reduced | |

| Acylation with bulky groups | Increased (modulated by bulk) | Not specified | acs.org |

| Double Acylation (piperazine N4 and 4-NH2) | Loss of affinity | Not specified | acs.org |

Effect of Alkyl and other Substituents on Biological Activity

Alkylation of the N4 position of the piperazine ring with bulky groups can also improve receptor affinity, although to a lesser extent than acylation with groups of similar steric requirements. acs.org The nature of the alkyl group is crucial; for example, replacing a benzyl (B1604629) group with a benzyloxy group can slightly reduce affinity. acs.org Transforming the N4 nitrogen of a benzyl-substituted compound into its N-oxide derivative can lead to a loss of affinity, suggesting that the basicity of the piperazine N4 nitrogen plays a significant role in determining α1-adrenoceptor affinity. acs.org

Studies on rifamycins (B7979662) have shown that the type of N-alkyl substituent on the piperazine ring (methyl vs. cyclopentyl) can influence the drug's interaction with lipid membranes, which may contribute to differences in their clinical performance. nih.gov In some series of piperazine derivatives, simple alkyl, arylalkyl, and hydroxyalkyl substituents on the piperazine nitrogen have been shown to provide a similar level of 5-HT7 receptor affinity. mdpi.com

Role of Phenylalkanoyl Chain Length on Membrane Permeability and Receptor Affinity

The introduction of a phenylalkanoyl chain to the piperazine ring can significantly impact both membrane permeability and receptor affinity. An extended alkanoyl chain can improve membrane permeability, which is a desirable characteristic for drug candidates. For example, a 4-amino-6,7-dimethoxy-2-[4-(5-[4-aminophenyl]pentanoyl)piperazin-1-yl]quinazoline derivative demonstrated high selectivity for the α1-adrenoceptor (Ki < 10 nM) and antihypertensive efficacy, with the extended chain contributing to better membrane permeability.

In the context of σ1 receptor ligands, compounds with a carbon chain length of n=1 in arylalkyl/arylalkylsulfonyl piperazine derivatives showed optimal length by exhibiting higher affinities compared to those with n=0 and n=2. nih.gov

Significance of Substituents on the Quinazoline (B50416) Core

Substituents on the quinazoline core play a pivotal role in defining the pharmacological properties of this compound derivatives, influencing everything from hydrophobic interactions to kinase activation and receptor affinity.

C4 Substituents and their Contribution to Hydrophobic Interactions and CNS Activity

The substituent at the C4 position of the quinazoline ring is a key determinant of the molecule's interaction with its biological target and its ability to cross the blood-brain barrier. For instance, a phenyl group at the C4 position tends to favor hydrophobic interactions with enzymes like glucocerebrosidase. This can be contrasted with a chloro group at the same position, which has been associated with anticonvulsant activity and improved central nervous system (CNS) activity. The presence of a phenyl group might reduce CNS activity but enhance engagement with peripheral targets compared to chloro-substituted analogs.

Other studies have shown that substitution at the C4 position of the quinazoline ring with different groups can lead to varying biological activities. For instance, some C4-substituted quinazolines have been investigated for their cytotoxic activity against cancer cell lines. biointerfaceresearch.com

Table 2: Influence of C4 Substituents on Quinazoline Derivatives

| C4 Substituent | Effect | Biological Activity | Reference |

|---|---|---|---|

| Phenyl | Favors hydrophobic interactions | Peripheral target engagement | |

| Chloro | Improves CNS penetration | Anticonvulsant activity |

Methoxy (B1213986) Groups and their Effect on Kinase Activation and Receptor Affinity

Methoxy groups, particularly at the 6 and 7 positions of the quinazoline ring, have a significant impact on the biological activity of these compounds. The well-known 6,7-dimethoxy substitution pattern, as seen in analogs of terazosin, has been shown to improve the activation of phosphoglycerate kinase 1 (Pgk1). However, this substitution can concurrently reduce affinity for the α1-adrenergic receptor (α1-AR) when compared to non-methoxy derivatives.

In the context of EGFR kinase inhibitors, the presence of electron-donating groups at the 6 and 7 positions of the quinazoline core has been found to increase the activity of the compounds. nih.gov Specifically, a 6,7-dimethoxy substitution was more favorable for the inhibition of EGFR. nih.gov Other research has indicated that dioxygenated groups at the 6 and 7 positions of the quinazoline moiety improved cytotoxic activity. mdpi.com

Furthermore, the introduction of bulkier substituents at the 6 or 7 positions of the quinazoline moiety has been shown to increase potency in some series of anticancer agents. mdpi.com The presence of a 4-methylpiperazine group at the position-7 of the quinazoline moiety has also been associated with potent antiproliferative activity. mdpi.com

Halogen Substitutions (e.g., Chlorine, Bromine, Fluorine) and their Impact on CNS and Peripheral Target Engagement

The introduction of halogen atoms, such as chlorine, bromine, and fluorine, into the this compound scaffold has been a key strategy in modulating the pharmacological properties of these compounds. These substitutions can significantly affect a molecule's ability to interact with targets in both the central nervous system (CNS) and the periphery.

Research has shown that the presence and position of a halogen on the quinazoline ring or associated phenyl groups can influence activity. For instance, in a series of 4-anilinoquinazoline (B1210976) derivatives, the placement of electron-withdrawing groups like halogens on the terminal phenyl ring was found to be important for inhibitory activity against EGFR and VEGFR-2. mdpi.com Specifically, compounds with 3-CF₃, 4-Cl and 3-CF₃, 4-Br substitutions showed potent cytotoxicity. mdpi.com

In the context of antimicrobial activity, the presence of a halogen atom at the 6 and 8 positions of the quinazolinone ring has been shown to improve activity. semanticscholar.orgnih.gov Furthermore, studies on quinoline (B57606) analogues, which share structural similarities, revealed that 7-halo substituents (Br > Cl > F ≈ I) led to significant antitumor activities. nih.gov

The impact of halogen substitution is also evident in the context of transporter inhibition. For a series of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine analogues, the presence of a halogen on the fluorophenyl moiety attached to the piperazine ring was crucial for inhibitory effects on equilibrative nucleoside transporters ENT1 and ENT2. polyu.edu.hkfrontiersin.org Replacing the ortho-fluoride with a meta-chloride did not significantly alter the inhibitory effect on ENT1. frontiersin.org However, adding a chloride at the meta position of a benzene (B151609) moiety that replaced the naphthalene (B1677914) group could restore ENT1 inhibition but not ENT2 inhibition. polyu.edu.hkfrontiersin.org

These findings underscore the nuanced role of halogen substitutions in directing the target engagement of this compound derivatives, with the specific halogen and its position dictating the resulting pharmacological profile.

Substituent Effects at Position 2, 6, 7, and 8 of the Quinazoline Ring

Modifications at positions 2, 6, 7, and 8 of the quinazoline ring are critical in defining the biological activity of this compound derivatives. mdpi.comnih.gov

Position 2: Substituents at the 2-position can significantly influence the pharmacological profile. For instance, the introduction of alkyl or heteroaryl groups at this position can enhance microtubule polymerization inhibition. mdpi.com In the context of antimicrobial activity, the presence of methyl, amine, or thiol groups at position 2 is considered essential. semanticscholar.orgnih.gov

Positions 6 and 7: The 6- and 7-positions of the quinazoline ring are frequently substituted, often with alkoxy groups, to enhance activity. The presence of dioxygenated groups at these positions has been shown to increase cytotoxic activity. ekb.eg Specifically, 6,7-dialkoxy substitution is compatible with good activity for EGFR inhibitors. biorxiv.org In a series of 4-anilinoquinazolines, an alkynyl group at the 6-position resulted in potent EGFR inhibitory activity. mdpi.com However, for some quinazolinone derivatives, substitutions at positions 6 and 7 are not always necessary for activity. nih.gov

Position 8: The 8-position also plays a role in determining the pharmacological properties. The presence of polar groups at the 6- or 8-position can increase water solubility and bioavailability while maintaining potent inhibitory activity. mdpi.com For antimicrobial applications, the presence of a halogen atom at the 6 and 8 positions has been shown to improve the activity of quinazolinone derivatives. semanticscholar.orgnih.gov

The following table summarizes the impact of various substituents at these positions:

| Position | Substituent Type | Impact on Activity | Reference |

| 2 | Alkyl, Heteroaryl | Enhanced microtubule polymerization inhibition | mdpi.com |

| 2 | Methyl, Amine, Thiol | Essential for antimicrobial activity | semanticscholar.orgnih.gov |

| 6, 7 | Dioxygenated groups | Increased cytotoxic activity | ekb.eg |

| 6, 7 | Dialkoxy groups | Compatible with good EGFR inhibitory activity | biorxiv.org |

| 6 | Alkynyl group | Potent EGFR inhibitory activity | mdpi.com |

| 6, 8 | Polar groups | Increased water solubility and bioavailability | mdpi.com |

| 6, 8 | Halogen atoms | Improved antimicrobial activity | semanticscholar.orgnih.gov |

Role of Heteroaryl Groups in Position 4/6 of Pyrimidine (B1678525) Ring (for pyrimidine-quinazoline hybrids)

For instance, in the development of 5-HT₇ receptor antagonists, modifications of the heteroaryl group at position 4 or 6 of the pyrimidine ring were a key part of the structure-activity relationship (SAR) studies. mdpi.com Similarly, the synthesis of pyrimidine-appended heterocycles has demonstrated that the nature of the group at the 6-position of the pyrimidine ring can be varied to include different heteroaryl moieties. tandfonline.com

Research on pyrimidine derivatives has shown that the introduction of a pyrazolyl group in a hybrid structure with a pyrazolo[3,4-d]pyrimidine moiety can result in significant anti-inflammatory activities. rsc.org This highlights the potential of heteroaryl groups to confer specific pharmacological properties.

The following table illustrates examples of heteroaryl substitutions and their effects:

| Position on Pyrimidine Ring | Heteroaryl Group | Resulting Activity | Reference |

| 4/6 | Varied Heteroaryls | Modulated 5-HT₇ receptor affinity | mdpi.com |

| 6 | Thiophen-2-yl | Intermediate for further derivatization | tandfonline.com |

| - | Pyrazolyl (in pyrazolo[3,4-d]pyrimidine hybrids) | Significant anti-inflammatory activity | rsc.org |

Bioisosteric Replacements within the this compound Scaffold

Bioisosteric replacement is a widely used strategy in medicinal chemistry to improve the potency, selectivity, and pharmacokinetic properties of a lead compound. This involves substituting a particular functional group with another that has similar physical or chemical properties. In the context of the this compound scaffold, several bioisosteric replacements have been explored.

Thiourea (B124793) Bioisosteres (e.g., Cyanoguanidine)

The thiourea moiety has been investigated as a key structural element in some this compound derivatives. In the search for potent inhibitors of the platelet-derived growth factor (PDGF) receptor, bioisosteres of thiourea, such as cyanoguanidine, were synthesized and evaluated. nih.gov The cyanoguanidine group can mimic the hydrogen bonding and electronic properties of the thiourea group. thegoodscentscompany.com While urea (B33335) linkers were found to be more favorable for inhibitory activity against certain EGFR mutants compared to thiourea-containing derivatives, the exploration of thiourea bioisosteres remains a valid strategy for modulating activity. nih.gov

Quinazoline Bioisosteres (e.g., Quinoline-3-carbonitrile)

The quinazoline ring itself can be replaced by other heterocyclic systems to explore new chemical space and potentially improve pharmacological properties. One such bioisostere is the quinoline-3-carbonitrile scaffold. nih.gov Studies on epidermal growth factor receptor (EGF-R) kinase inhibitors have shown that 4-anilinoquinoline-3-carbonitriles are effective inhibitors with activity comparable to their 4-anilinoquinazoline counterparts. nih.govacs.org

A proposed binding model suggests that the N3 atom of the quinazoline ring interacts with a water molecule, which in turn hydrogen bonds with a threonine residue in the enzyme's active site. nih.govacs.orgacs.org In the quinoline-3-carbonitrile bioisostere, the cyano group is thought to displace this water molecule and directly interact with the same threonine residue. nih.govacs.orgacs.org This suggests that the C-CN group of the quinoline-3-carbonitrile can be bioisosteric to the N3 atom of the quinazoline ring when it is hydrogen-bonded to a water molecule. nih.govacs.orgacs.org

| Original Scaffold | Bioisosteric Replacement | Rationale/Effect | Reference |

| Quinazoline | Quinoline-3-carbonitrile | C-CN group mimics the hydrogen bonding interaction of the quinazoline N3 atom with a water molecule, maintaining potent EGFR kinase inhibition. | nih.govnih.govacs.orgacs.org |

Piperazinyl Group Replacement with other Amino Substituents

The piperazine ring at the 4-position of the quinazoline scaffold is a common feature in many biologically active derivatives. However, replacing this group with other amino substituents is a viable strategy to alter the compound's properties. In the development of 5-HT₇ receptor antagonists based on a pyrimidine core, the replacement of the piperazinyl group with other amino substituents was explored as part of the SAR studies. mdpi.com Similarly, in the search for antitrypanosomal agents, the 4-position of the quinazoline core was probed with both acyclic and cyclic amines. acs.org The nature of the amino substituent at the 4-position of the quinazolinone ring has also been shown to be important for antimicrobial activity. semanticscholar.orgnih.gov

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional structure and conformational flexibility of this compound derivatives are pivotal factors that govern their interaction with biological targets and, consequently, their pharmacological activity. Conformational analysis, which examines the spatial arrangement of atoms in a molecule and the energy associated with different arrangements, is a critical component of structure-activity relationship (SAR) studies for this class of compounds. The piperazine ring, in particular, is known for its conformational flexibility, which can significantly influence bioavailability and binding to target proteins. vulcanchem.com

Researchers employ a combination of experimental techniques, such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, alongside computational methods like molecular docking and molecular dynamics, to elucidate the preferred conformations of these derivatives and how they correlate with biological outcomes. mdpi.comnih.gov

Key Research Findings:

Conformationally Restricted Analogues: A powerful strategy to probe the bioactive conformation is the synthesis of conformationally restricted analogues. By locking the molecule into a specific shape, researchers can determine whether that shape is favorable for biological activity. For example, a series of 2,3-dihydroimidazo[1,2-c]quinazoline derivatives were synthesized as conformationally restricted analogues of known α1-adrenoceptor antagonists. nih.gov These studies revealed that the positioning of a (substituted phenylpiperazinyl)methyl side chain was critical for activity, with substitution at the 3-position of the rigid core being more potent than at the 2-position. nih.gov This highlights that not just the presence of the piperazinyl group, but its precise spatial orientation relative to the quinazoline core, is essential for optimal receptor interaction.

Computational Modeling and Biological Activity: Molecular modeling studies have provided significant insights into how conformational flexibility impacts activity. In the context of HIV-1 inhibitors, the adaptability of piperazine derivatives upon binding to the gp120 protein was found to be more important than previously assumed. nih.gov The ability of the molecule to adjust its conformation to complement the binding site is a key determinant of its inhibitory potency. nih.gov This "induced fit" model underscores the dynamic nature of the drug-receptor interaction.

The table below summarizes the relationship between conformational features and the observed biological activity in selected this compound and related derivatives.

| Derivative Class | Conformational Feature | Analytical Method | Correlation with Biological Activity | Reference |

| Quinoline-piperazine hybrids | Rigid, "locked" piperazine conformation | NMR Spectroscopy | Rendered piperazine protons non-equivalent; specific substitution patterns dictate rigidity. | mdpi.com |

| α1-Adrenoceptor antagonists | Conformationally restricted tricyclic core | Chemical Synthesis & Biological Assays | The specific placement of the phenylpiperazinyl side chain on the rigid scaffold was critical for high binding affinity. | nih.gov |

| General 4-piperazin-1-ylquinazolines | Dihedral angle between quinazoline and piperazine | X-ray Crystallography | Defines the overall 3D shape crucial for receptor fit. | |

| HIV-1 gp120 Inhibitors | High conformational adaptability | Molecular Dynamics & Docking | Flexibility allows for optimal binding within the protein pocket, enhancing inhibitory activity. | nih.gov |

V. Preclinical Investigations and Drug Discovery Aspects

In Vitro Efficacy Evaluation

In vitro studies are the first step in assessing the biological activity of 4-piperazin-1-ylquinazoline derivatives. These laboratory-based assays provide crucial data on how these compounds interact with cells and specific molecular targets.

Cellular Screening Assays

Cellular screening assays are fundamental in determining the potential of this compound derivatives as therapeutic agents. These tests evaluate the effects of the compounds on various cell lines, including cancer cells and those infected with parasites.

Derivatives of this compound have been the subject of numerous cytotoxicity screenings against various human cancer cell lines. For instance, a series of piperazine-1-carbodithioate derivatives of 2-substituted quinazolin-4(3H)-ones were evaluated for their cytotoxic effects against A-549 (human lung cancer), HCT-8 (human colon cancer), HepG2 (human liver cancer), and K562 (human myelogenous leukemia) cell lines using the MTT assay. nih.gov Similarly, other studies have reported the anticancer activity of this compound analogs, with some compounds demonstrating IC₅₀ values in the low micromolar range against cancer cell lines like HUH-7 and MCF-7. The antiproliferative activity of certain derivatives has been linked to their ability to induce cell cycle arrest, particularly in the S phase, and promote apoptosis. nih.gov